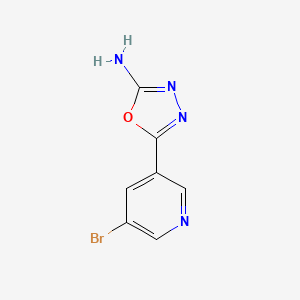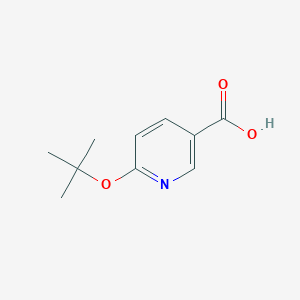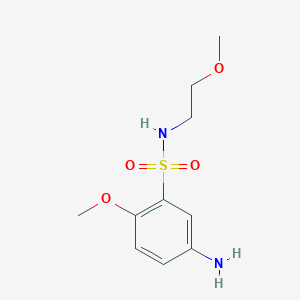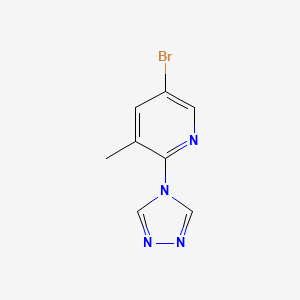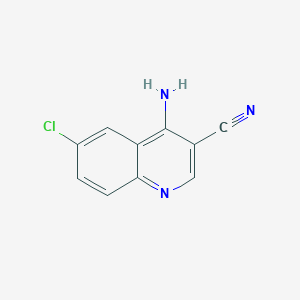
4-Amino-6-chloroquinoline-3-carbonitrile
Overview
Description
4-Amino-6-chloroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 1146293-15-3 . It has a molecular weight of 203.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClN3/c11-7-1-2-9-8 (3-7)10 (13)6 (4-12)5-14-9/h1-3,5H, (H2,13,14) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 203.63 .Scientific Research Applications
Synthesis and Structural Activity Relationships
4-Amino-6-chloroquinoline-3-carbonitrile derivatives have been synthesized and studied for their potential in various scientific applications. The reactivity of similar compounds towards different reagents has been explored, demonstrating their versatility in chemical synthesis. For instance, derivatives of tetrahydropyrimido[4,5-b]quinoline were synthesized from cyclohexanone and 2-benzylidenemalononitrile, showcasing potential antimicrobial activities for selected derivatives (Elkholy & Morsy, 2006).
Cancer Research and Kinase Inhibition
A significant area of research involves the design of irreversible inhibitors targeting kinases like the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Studies have developed 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives as potent inhibitors, with certain compounds showing excellent oral activity in vivo and advancing to clinical trials for cancer treatment (Wissner et al., 2003). Further optimization of these derivatives has led to enhanced activities against HER-2 kinase and the growth of HER-2 positive cells, highlighting the therapeutic potential of these compounds (Tsou et al., 2005).
Fluorescent Compounds and Spectroscopy
The development of new fluorescent compounds containing this compound structures has been reported, with studies focusing on their structural, spectroscopic, and photophysical properties. These compounds have shown potential as nonlinear optical materials and have been investigated using density functional theory for their electronic and optical properties, demonstrating their utility in various scientific applications (Singh, Singh, & Khurana, 2017).
Properties
IUPAC Name |
4-amino-6-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHPXPOWLQGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)
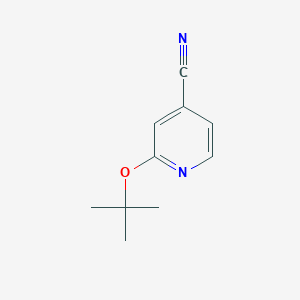


![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
